Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with potential applications in organic synthesis. It contains a piperazine ring, which is a common feature in many pharmaceuticals and agrochemicals due to its versatility and conformational flexibility .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms. It also has an iodopyridinyl group attached to the piperazine ring, and a tert-butyl ester group attached to one of the nitrogen atoms in the piperazine ring .Chemical Reactions Analysis
The presence of the iodine atom on the pyridine ring makes it susceptible to various coupling reactions. The piperazine ring can act as a bidentate ligand, forming complexes with metal ions .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl piperazine derivatives, including variants similar to Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate, have been synthesized and characterized through techniques like LCMS, NMR, IR, and XRD. These compounds have demonstrated potential in various fields due to their structural properties. For instance, a study focused on the synthesis and characterization of such derivatives, revealing their potential for various applications in scientific research (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Structure Analysis
- The detailed molecular structure of compounds similar to this compound has been a subject of study. This includes analysis of bond lengths, angles, and crystallography, offering insights into the compound's potential applications in scientific research. One such study reported the crystal and molecular structure, providing valuable data for further research and application development (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
- Various tert-butyl piperazine derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic activities. While the activities have ranged from moderate to poor, these studies highlight the potential biomedical applications of such compounds (Kulkarni et al., 2016).
Potential in Pharmacology
- Derivatives of tert-butyl piperazine have been synthesized as intermediates for biologically active compounds. Their structural properties and ease of modification make them suitable for developing various pharmaceutical agents, indicating their significant potential in pharmacological research (Ya-hu, 2010).
Application in Corrosion Inhibition
- A novel study focused on the anticorrosive properties of tert-butyl piperazine derivatives. These compounds exhibited significant inhibition efficiency, making them potential candidates for corrosion prevention applications in industrial settings (Praveen et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZSHQMPWBFFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.